molecular formula C8H7N3O2 B13037125 3-Aminoimidazo[1,2-A]pyridine-2-carboxylic acid

3-Aminoimidazo[1,2-A]pyridine-2-carboxylic acid

Cat. No.: B13037125
M. Wt: 177.16 g/mol
InChI Key: RFUICONZPZXSGF-UHFFFAOYSA-N
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Description

3-Aminoimidazo[1,2-A]pyridine-2-carboxylic acid is a heterocyclic compound that features an imidazo[1,2-A]pyridine core. This structure is significant in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Aminoimidazo[1,2-A]pyridine-2-carboxylic acid can be synthesized through various methods. One common approach involves a one-pot three-component condensation reaction of 2-aminopyridines, aldehydes, and isocyanides under solvent-free mechanochemical ball-milling conditions . This method is efficient and yields the desired product in good to excellent yields at room temperature .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Aminoimidazo[1,2-A]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-A]pyridine derivatives with additional functional groups .

Mechanism of Action

The mechanism of action of 3-Aminoimidazo[1,2-A]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular pathways, modulating biological processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Aminoimidazo[1,2-A]pyridine-2-carboxylic acid is unique due to the presence of both the amino and carboxylic acid groups, which enhance its reactivity and potential biological activities. This dual functionality allows for diverse chemical modifications and applications .

Properties

IUPAC Name

3-aminoimidazo[1,2-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-7-6(8(12)13)10-5-3-1-2-4-11(5)7/h1-4H,9H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUICONZPZXSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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